molecular formula C9H11IN3Na2O11P3+2 B12072646 Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-

Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-

Cat. No.: B12072646
M. Wt: 603.00 g/mol
InChI Key: HMSBRRUJFPUIRN-OJSHLMAWSA-N
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Description

Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is a modified nucleotide that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The addition of the tetrahydrogen triphosphate group and the iodine atom at the 2’ position makes this compound unique and valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- typically involves multiple steps, starting from cytidine. The iodination at the 2’ position can be achieved using iodine or iodinating agents under specific conditions. The triphosphate group is then introduced through phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iodine atom or the triphosphate group.

    Substitution: The iodine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated cytidine derivatives, while substitution reactions can produce various functionalized nucleotides.

Scientific Research Applications

Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.

    Biology: Plays a role in studying DNA and RNA synthesis, as well as in the development of nucleotide analogs for research.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA by polymerases, leading to the disruption of normal nucleic acid function. This can inhibit viral replication or cancer cell proliferation. The iodine atom and triphosphate group play crucial roles in its activity, affecting its interaction with enzymes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom at the 2’ position.

    2’-Deoxycytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom and has a hydrogen atom at the 2’ position instead.

    5-Iodocytidine5’-(tetrahydrogen triphosphate): Contains an iodine atom at the 5’ position instead of the 2’ position.

Uniqueness

Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is unique due to the presence of the iodine atom at the 2’ position and the triphosphate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H11IN3Na2O11P3+2

Molecular Weight

603.00 g/mol

IUPAC Name

disodium;[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxophosphaniumyl] phospho phosphate

InChI

InChI=1S/C9H11IN3O11P3.2Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(22-7)3-21-26(18)24-27(19,20)23-25(16)17;;/h2,5-7,14H,1,3H2,(H2-,11,12,15,19,20);;/q;2*+1/t5-,6+,7+;;/m0../s1

InChI Key

HMSBRRUJFPUIRN-OJSHLMAWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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